molecular formula C11H14O2S B8719649 2-Hydroxy-4'(methylthio)isobutyrophenone CAS No. 71867-98-6

2-Hydroxy-4'(methylthio)isobutyrophenone

Cat. No. B8719649
CAS RN: 71867-98-6
M. Wt: 210.29 g/mol
InChI Key: RCHVDUSMVBWVNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-4'(methylthio)isobutyrophenone is a useful research compound. Its molecular formula is C11H14O2S and its molecular weight is 210.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Hydroxy-4'(methylthio)isobutyrophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydroxy-4'(methylthio)isobutyrophenone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

71867-98-6

Product Name

2-Hydroxy-4'(methylthio)isobutyrophenone

Molecular Formula

C11H14O2S

Molecular Weight

210.29 g/mol

IUPAC Name

2-hydroxy-2-methyl-1-(4-methylsulfanylphenyl)propan-1-one

InChI

InChI=1S/C11H14O2S/c1-11(2,13)10(12)8-4-6-9(14-3)7-5-8/h4-7,13H,1-3H3

InChI Key

RCHVDUSMVBWVNY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)C1=CC=C(C=C1)SC)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 2-methyl-1-(4-(methylthio)phenyl)-propan-1-one (28.5 g, 147 mmol, Step 1), Aliquat 336 (11.0 mL, 24 mmol) and carbon tetrachloride (21 mL, 218 mmol) in toluene (43 mL) was added sodium hydroxide (12.9 g, pellets, 322 mmol). The reaction was stirred at 15° C. for 2 h and then at r.t. for 16 h. The reaction was diluted with water (100 mL), brine (100 mL) and EtOAc (300 mL). The aqueous phase was acidified with 1 N HCl and extracted with EtOAc (100 mL). The combined organic layers were dried over Na2SO4 and concentrated. The crude product was purified by silica gel chromatography eluted with 15% EtOAc in hexane to give the title compound as a thick syrup.
Quantity
28.5 g
Type
reactant
Reaction Step One
Quantity
21 mL
Type
reactant
Reaction Step One
Quantity
12.9 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
catalyst
Reaction Step One
Quantity
43 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
brine
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 40 mg (0.14 mmol) of 2-trimethylsilyloxy-4'-(methylthio)isobutyrophenone in 2 mL THF was added 0.2 mL of 1M n-Bu4NF in THF. The resulting mixture was stirred for 30 min and then quenched with 10 mL of NH4OAc buffer. The product was extracted with EtOAc, dried over MgSO4 and concentrated. The residue was purified by flash chromatography, eluting with 4:1 hexane/EtOAc to give 25 mg of the title product.
Name
2-trimethylsilyloxy-4'-(methylthio)isobutyrophenone
Quantity
40 mg
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of 2-methyl-1-(4-(methylthio)phenyl)propan-1-one (28.5 g, 147 mmol, Step 1), Aliquat 336 (11.0 mL, 24 mmol) and carbon tetrachloride (21 mL, 218 mmol) in toluene (43 mL) was added sodium hydroxide (12.9 g, pellets, 322 mmol). The reaction was stirred at 15° C. for 2h and then at r.t. for 16h. The reaction was diluted with water (100 mL), brine (100 mL) and EtOAc (300 mL). The aqueous phase was acidified with 1 N HCl and extracted with EtOAc (100 mL). The combined organic layers were dried over Na2SO4 and concentrated. The crude product was purified by silica gel chromatography eluted with 15% EtOAc in hexane to give the title compound as a thick syrup.
Quantity
28.5 g
Type
reactant
Reaction Step One
Quantity
21 mL
Type
reactant
Reaction Step One
Quantity
12.9 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
catalyst
Reaction Step One
Quantity
43 mL
Type
solvent
Reaction Step One
[Compound]
Name
2h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
brine
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
Quantity
300 mL
Type
solvent
Reaction Step Four

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